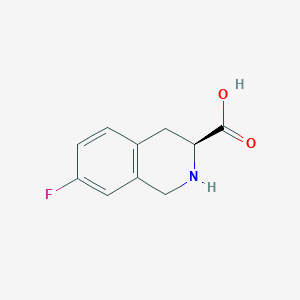
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the fluorination of a suitable tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
化学反応の分析
Types of Reactions
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A non-fluorinated analog with similar biological activity.
7-fluoro-1,2,3,4-tetrahydroisoquinoline: A compound lacking the carboxylic acid group but retaining the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the carboxylic acid group can improve its solubility and reactivity.
生物活性
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 1344612-87-8
- Molecular Formula : C10H10FNO2
- Molecular Weight : 195.19 g/mol
The compound has been studied for its ability to inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1. These proteins are critical in cancer cell survival, making them attractive targets for therapeutic intervention. Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit potent binding affinities to these proteins:
- Binding Affinity : The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein .
- Cellular Effects : Active compounds derived from this structure have shown anti-proliferative effects on various cancer cell lines and can induce apoptosis through caspase activation .
Case Studies
-
Anti-Cancer Activity :
- A study developed a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Among these, compound 11t was highlighted for its ability to induce apoptosis in Jurkat cells in a dose-dependent manner .
- The fluorescence polarization assays confirmed that these compounds have minor or no binding affinities to Bcl-X L protein but strong interactions with Bcl-2 and Mcl-1 .
- ACE Inhibition :
Comparative Analysis of Biological Activities
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
NSKKYZNDHDTLSJ-VIFPVBQESA-N |
異性体SMILES |
C1[C@H](NCC2=C1C=CC(=C2)F)C(=O)O |
正規SMILES |
C1C(NCC2=C1C=CC(=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















